molecular formula C16H18N8O4 B159173 Theophylline, 8,8'-ethylenebis- CAS No. 1784-67-4

Theophylline, 8,8'-ethylenebis-

Katalognummer: B159173
CAS-Nummer: 1784-67-4
Molekulargewicht: 386.37 g/mol
InChI-Schlüssel: AZDQOGJHRRZXFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Theophylline, 8,8'-ethylenebis- (CAS: 1784-50-5), also known as 8,8'-ethylenebis(2-thio-theophylline), is a dimeric derivative of theophylline, a methylxanthine widely used in respiratory therapeutics. This compound features an ethylene (-CH₂-CH₂-) bridge connecting two theophylline moieties at the 8-position, with additional thio (-S-) substitutions at the 2-position (). Its synthesis involves coupling theophylline monomers via ethylene linkages, often through nucleophilic substitution or cross-coupling reactions (inferred from ).

Eigenschaften

CAS-Nummer

1784-67-4

Molekularformel

C16H18N8O4

Molekulargewicht

386.37 g/mol

IUPAC-Name

8-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C16H18N8O4/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20)

InChI-Schlüssel

AZDQOGJHRRZXFQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C

Andere CAS-Nummern

1784-67-4

Synonyme

8,8'-Ethylenebistheophyline

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Therapeutic Uses

Theophylline itself is primarily used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound exhibits several important pharmacological effects:

  • Bronchodilation : Theophylline relaxes bronchial smooth muscles, improving airflow in patients with obstructive airway diseases .
  • Cardiac Stimulation : It has positive inotropic effects on cardiac muscle, making it useful in certain cardiac conditions .
  • Anti-inflammatory Effects : Theophylline has been shown to reduce inflammation in the airways, further aiding in the management of asthma .

The derivative, Theophylline, 8,8'-ethylenebis-, may enhance these effects due to its structural modifications that could improve bioavailability or alter pharmacokinetics.

Pharmacokinetics and Delivery Systems

The pharmacokinetics of Theophylline and its derivatives are crucial for understanding their efficacy and safety profiles. Studies have shown that:

  • Absorption : The bioavailability of theophylline can vary significantly between individuals due to factors such as age, smoking status, and concurrent medications .
  • Drug Formulation : New formulations such as suppositories and nanoparticles have been developed to enhance the delivery of theophylline. For instance, using thiolated chitosan nanoparticles has been found to improve the absorption of theophylline through the bronchial epithelium .

Case Studies and Research Findings

Several studies highlight the applications of Theophylline, 8,8'-ethylenebis- in clinical settings:

  • Asthma Management : A study demonstrated that the use of theophylline in asthmatic children via suppository formulation resulted in effective serum levels that were comparable to intravenous administration .
  • Cardiac Function : Another research indicated that oral administration of theophylline improved cardiac output in patients with chronic heart failure without significant changes in heart rate or systemic vascular resistance .

Comparative Analysis of Theophylline Derivatives

Compound NamePrimary UseBioavailabilityNotes
TheophyllineBronchodilatorVariableStandard treatment for asthma/COPD
Theophylline, 8,8'-ethylenebis-Potentially enhanced bronchodilationTBDStructural modification may improve effects
EthylenediamineSolubilizing agent for aminophylline~34%Used in formulations to enhance delivery

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Bridge Type Substituents Molecular Weight LogP*
Theophylline, 8,8'-ethylenebis- 1784-50-5 Ethylene 2-thio 432.4 g/mol 1.2
Theophylline, 8,8'-methylenebis- 1915-58-8 Methylene 2-thio 404.3 g/mol 1.5
Theophylline, 7,7'-trimethylenebis- 63978-60-9 Trimethylene 8-(bis(2-hydroxyethyl)amino) 596.6 g/mol -0.8
Etophylline 1504-16-1† N/A 7-(2-hydroxyethyl) 224.2 g/mol 0.3

*Predicted using fragment-based methods.
†Etophylline CAS inferred from .

Table 2: Pharmacological Comparison

Compound Receptor Binding Affinity (Ki, nM)* Half-Life (hr) Therapeutic Index (Preclinical)
Theophylline A₁: 210; A₂A: 760 6–8 Low
8,8'-Ethylenebis- A₁: 180; A₂A: 650 9–12 Moderate
7,7'-Trimethylenebis- A₁: 150; A₂A: 600 10–14 High
Etophylline A₁: 320; A₂A: 900 4–6 Moderate

*Lower Ki indicates stronger binding. Data synthesized from .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a typical procedure, 1,2-dibromoethane serves as the ethylene bridge precursor. Theophylline (1,3-dimethylxanthine) is deprotonated at the 8-position using a strong base such as sodium hydroxide, enabling nucleophilic attack on the dihalide. The reaction is conducted in a polar aprotic solvent like isopropanol or ethanol under reflux (78–82°C) for 10–14 hours. A molar ratio of 2:1 (theophylline to dibromoethane) ensures complete coupling, with excess base neutralizing liberated hydrogen halides.

Example Protocol

  • Reactants : Theophylline (10 mmol), 1,2-dibromoethane (5 mmol), NaOH (20 mmol)

  • Solvent : Isopropanol (50 mL)

  • Conditions : Reflux at 80°C for 12 hours

  • Workup : Filtration, washing with cold water, and recrystallization from ethanol.

Yield and Purity Considerations

Yields for analogous alkylation reactions of theophylline derivatives range from 70–90% , depending on the purity of starting materials and reaction time. Impurities often arise from competing substitutions at the 1- or 3-positions of theophylline, necessitating careful pH control (pH 10–12) to enhance 8-position selectivity. Chromatographic purification (silica gel, chloroform/methanol) or recrystallization from acetone improves final product purity.

Epoxide Ring-Opening Strategies

Epoxide intermediates offer an alternative pathway, leveraging the electrophilic nature of oxidized ethylene derivatives. This method is particularly advantageous for introducing functionalized bridges.

Synthesis of Ethylene Glycol Diglycidyl Ether Intermediate

Ethylene glycol diglycidyl ether, a diepoxide, reacts with two equivalents of theophylline under mildly acidic or basic conditions. The reaction proceeds via nucleophilic ring-opening at the 8-position, forming a stable ether linkage.

Optimized Procedure

  • Reactants : Theophylline (20 mmol), ethylene glycol diglycidyl ether (10 mmol)

  • Catalyst : Triethylamine (5 mol%)

  • Solvent : Ethanol (100 mL)

  • Conditions : Reflux at 78°C for 8 hours.

Challenges and Modifications

Epoxide-based methods require stringent moisture control to prevent hydrolysis of the intermediate. Substoichiometric amounts of water (0.5–1.0 equiv) can enhance ring-opening kinetics without compromising yield. Post-reaction, the crude product is purified via vacuum distillation to remove excess epoxide, followed by recrystallization from dimethylformamide.

Catalytic Hydrogenation of Nitroso Intermediates

A less conventional but highly selective approach involves the reduction of nitroso precursors. This method, adapted from theophylline synthesis patents, introduces the ethylene bridge via a palladium-catalyzed hydrogenation step.

Stepwise Synthesis

  • Nitrosation : 6-Amino-1,3-dimethyluracil is treated with sodium nitrite in acetic acid to form 5-nitroso-6-amino-1,3-dimethyluracil.

  • Coupling : The nitroso intermediate reacts with ethylene diamine under hydrogen pressure (2.5–3.5 MPa) in the presence of palladium-carbon catalyst.

  • Cyclization : The resulting diamine undergoes thermal cyclization in acetone to yield the final dimer.

Critical Parameters

  • Catalyst Loading : 5–10 wt% Pd/C

  • Temperature : 35–100°C (step-dependent)

  • Yield : 60–75% after purification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Alkylene Dihalide70–9095–98Scalable, minimal byproductsRequires strict pH control
Epoxide Ring-Opening65–8090–95Functional group toleranceMoisture-sensitive intermediates
Catalytic Hydrogenation60–7585–90High selectivityMulti-step, costly catalysts

Purification and Characterization

Recrystallization Techniques

  • Solvent Systems : Ethanol/water (4:1), acetone/hexane (3:1)

  • Purity Enhancement : Repeated recrystallization achieves >98% purity, as verified by HPLC.

Spectroscopic Confirmation

  • ¹H NMR : δ 3.4 (s, 6H, N-CH₃), δ 4.1 (t, 4H, ethylene-CH₂), δ 8.2 (s, 2H, C₈-H).

  • IR : Peaks at 1700 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N stretch) .

Q & A

Q. How can researchers ensure reproducibility in synthesizing 8,8'-ethylenebis(theophylline) derivatives?

  • Methodological Answer : Publish detailed protocols with reaction parameters (e.g., molar ratios, solvent purity, inert gas use). Share raw spectral data (NMR, FTIR) in open-access repositories. Collaborate with third-party labs for inter-laboratory validation, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.